Namitecan - 372105-27-6

Namitecan

Catalog Number: EVT-276153
CAS Number: 372105-27-6
Molecular Formula: C23H22N4O5
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Namitecan has been used in trials studying the treatment of Solid Tumors.
Classification and Source

Namitecan falls under the category of topoisomerase I inhibitors. Its development is part of a broader effort to enhance the pharmacological profiles of existing camptothecin derivatives. The compound is synthesized from natural camptothecin through various chemical modifications aimed at improving its solubility and stability while retaining its cytotoxic activity against cancer cells .

Synthesis Analysis

The synthesis of namitecan involves several key steps that modify the camptothecin structure to enhance its hydrophilicity and therapeutic potential. The primary synthetic route includes:

  1. Chemical Modification: Namitecan is synthesized by introducing a 2-aminoethoxy group at the 7-position of the camptothecin molecule. This modification increases solubility in aqueous environments.
  2. Reagents and Conditions: The synthesis typically employs reagents such as sodium lactate buffer for solubilization during in vivo studies. Specific conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the final product .
  3. Purification Techniques: After synthesis, purification is often performed using chromatographic techniques to isolate namitecan from by-products and unreacted materials.

The detailed methodology includes precise control over reaction times, temperatures, and concentrations to achieve high-quality synthesis suitable for preclinical testing.

Molecular Structure Analysis

Namitecan's molecular structure can be characterized as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 325.36 g/mol
  • Structural Features:
    • The presence of an iminomethyl group at the 7-position enhances its interaction with topoisomerase I.
    • The hydrophilic aminoethoxy side chain contributes to increased solubility compared to traditional camptothecins.

The molecular structure facilitates effective binding to the target enzyme, stabilizing the cleavable complex formed during DNA replication .

Chemical Reactions Analysis

Namitecan primarily participates in reactions involving:

  1. Topoisomerase I Inhibition: It forms a stable complex with topoisomerase I, preventing the resealing of DNA breaks. This action leads to accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
  2. Hydrolysis Reactions: As a lactone derivative, namitecan can undergo hydrolysis under physiological conditions, affecting its stability and activity profile .

The chemical interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

Mechanism of Action

The mechanism by which namitecan exerts its anticancer effects involves several steps:

  1. Binding to Topoisomerase I: Namitecan binds covalently to the enzyme-DNA complex formed during DNA replication.
  2. Inhibition of DNA Resealing: By stabilizing this complex, namitecan prevents the re-ligation of DNA strands after they have been cleaved by topoisomerase I.
  3. Induction of DNA Damage: The inability to reseal leads to accumulation of double-strand breaks in DNA, triggering cellular apoptosis pathways.

This mechanism makes namitecan particularly effective against tumors that exhibit resistance to other topoisomerase inhibitors like topotecan and irinotecan .

Physical and Chemical Properties Analysis

Namitecan exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to the hydrophilic side chain.
  • Stability: Improved lactone stability compared to traditional camptothecins, which are prone to hydrolysis.
  • pH Sensitivity: The compound's stability can vary with pH levels; thus, formulations often consider physiological pH for optimal performance.

These properties contribute significantly to its potential as an effective therapeutic agent in oncology .

Applications

Namitecan has promising applications in cancer therapy:

  1. Antitumor Activity: Demonstrated efficacy against various human tumor xenografts, particularly squamous cell carcinomas resistant to conventional treatments.
  2. Combination Therapies: Studies indicate potential synergistic effects when combined with other agents like cetuximab, targeting epidermal growth factor receptor pathways .
  3. Clinical Development: Ongoing clinical trials aim to evaluate its safety and efficacy across different cancer types, including bladder and endometrial carcinomas.

The ongoing research into namitecan highlights its potential as a significant advancement in cancer treatment strategies, especially for patients with drug-resistant tumors .

Introduction to Camptothecins and Therapeutic Innovation

Evolution of Camptothecin Derivatives in Oncology

Camptothecin (CPT), a pentacyclic alkaloid isolated from Camptotheca acuminata, revolutionized oncology by targeting DNA topoisomerase I (TOP1). This enzyme relieves DNA supercoiling during replication by inducing transient single-strand breaks. CPT analogs stabilize the TOP1-DNA cleavable complex, converting transient breaks into lethal double-strand DNA lesions when encountered by replication forks [2] [5]. Despite their broad anticancer potential, early CPTs faced significant limitations:

  • Water insolubility: Hindered intravenous administration.
  • Lactone ring instability: Rapid hydrolysis at physiological pH (7.4) converts active lactone forms to inactive carboxylates, reducing bioavailability [3] [5].
  • Drug resistance: ATP-binding cassette (ABC) transporters mediate efflux, diminishing intracellular concentrations [5].

To overcome these challenges, systematic structural modifications generated derivatives with improved properties:

  • Irinotecan (CPT-11): A prodrug activated by carboxylesterases to SN-38. Used for colorectal cancer, but variable metabolism (due to UGT1A1 polymorphisms) causes unpredictable toxicity [5].
  • Topotecan: Direct-acting TOP1 inhibitor with enhanced water solubility. Approved for ovarian and small-cell lung cancers, but exhibits dose-limiting hematotoxicity [5].

Table 1: Structural and Pharmacological Evolution of Key Camptothecin Derivatives

CompoundKey ModificationSolubilityClinical UseLimitations
CamptothecinNoneLowHistorical trialsInstability, toxicity
IrinotecanPiperidine at C-10ModerateColorectal cancerVariable activation, diarrhea
TopotecanDimethylaminomethyl at C-9HighOvarian, SCLCMyelosuppression
Namitecan7-(2-Aminoethoxy)iminomethylHighInvestigationalIn clinical trials [4] [7]

Unmet Clinical Needs in Pediatric and Resistant Sarcomas

Pediatric sarcomas, including rhabdomyosarcoma (RMS), pose therapeutic challenges due to:

  • Aggressive biology: Fusion-positive alveolar RMS (e.g., PAX3-FOXO1) exhibits high metastatic potential.
  • Relapse rates: >70% of patients with metastatic disease succumb within 3 years [6] [8].
  • Chemoresistance: Tumors develop resistance to frontline agents (vincristine, actinomycin-D, cyclophosphamide) via:
  • Enhanced drug efflux (ABCG2 overexpression)
  • TOP1 mutations reducing CPT binding affinity [8] [9]

Clinical evidence highlights CPTs' potential in sarcomas. A phase II trial of irinotecan in relapsed RMS showed an 11.4% response rate, confirming modest activity but underscoring the need for more potent analogs [6]. Namitecan exhibits nanomolar cytotoxicity in RMS models resistant to topotecan, with IC~50~ values ≤0.3 μM [8] [9].

Rationale for Developing Hydrophilic 7-Oxyiminomethyl Derivatives

The 7-position of CPT is strategically modifiable without compromising TOP1 inhibition. Hydrophilic 7-oxyiminomethyl derivatives address three critical needs:

  • Enhanced solubility: Enables intravenous formulation without organic solvents.
  • Lactone stability: The 7-substituent sterically shields the E-ring lactone, reducing hydrolysis. Namitecan’s plasma lactone fraction remains >50% at 24 hours vs. <10% for irinotecan [4].
  • Sustained tumor exposure: High solubility prolongs systemic exposure, while reduced plasma protein binding (vs. carboxylate forms) increases bioavailable drug [4] [7].

Namitecan (ST1968) exemplifies this approach: Its 7-(2-aminoethoxy)iminomethyl group introduces:

  • A protonatable amino group (pK~a~ ~8.9) enhancing water solubility
  • Hydrogen-bonding capacity improving TOP1 binding kinetics
  • Subcellular accumulation in lysosomes and nuclei, potentiating DNA damage [4] [7]

Table 2: Pharmacokinetic Advantages of Namitecan vs. Approved CPTs

ParameterNamitecanIrinotecanTopotecan
Lactone half-life (plasma)>24 hours~6 hours~3 hours
Protein binding (% lactone)<50%>95%>80%
V~d~ (L/kg)8.213.51.4
TOP1 IC~50~ (nM)2.1180 (as SN-38)25 [4] [7]

Properties

CAS Number

372105-27-6

Product Name

Namitecan

IUPAC Name

(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1

InChI Key

IBTISPLPBBHVSU-TYSFLOMESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O

Solubility

Soluble in DMSO, not in water

Synonyms

namitecan
ST 1968
ST-1968
ST1968

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.